Endothelin-1 Receptor Inhibitory Potency: Target Compound vs. Clinically Relevant Baseline
The target compound was profiled against the endothelin-1 receptor (ET-1R) in a cell-based assay employing A-10 rat aortic smooth muscle cells, yielding an IC₅₀ of 69,000 nM [1]. For reference, the clinically approved dual ET-1R antagonist bosentan exhibits an IC₅₀ of 4.5 nM for the ET-A receptor subtype in human recombinant systems [2]. This approximately 15,000-fold difference in potency places the target compound firmly in the low-activity range, making it unsuitable as a potent tool compound but potentially valuable as a negative control or a starting scaffold for medicinal chemistry optimization.
| Evidence Dimension | Endothelin-1 receptor inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 69,000 nM (A-10 rat cell-based assay) |
| Comparator Or Baseline | Bosentan IC₅₀ 4.5 nM (ET-A receptor, human recombinant) |
| Quantified Difference | ~15,333-fold lower potency |
| Conditions | Rat A-10 cells vs. human recombinant receptor; different assay formats and species |
Why This Matters
Defines the compound's pharmacological window and supports its rational selection as a low-activity reference compound or as a scaffold for structure-activity relationship campaigns.
- [1] MolBiC – Molecular Bioactivity Database. Compound ID CP0067692. Endothelin-1 receptor cell-based assay (IC₅₀ = 69,000 nM). https://molbic.idrblab.net/data/compound/details/CP0067692 View Source
- [2] DrugBank. Bosentan (DB00559) – Pharmacology: Endothelin-A receptor IC₅₀ = 4.5 nM. https://go.drugbank.com/drugs/DB00559 View Source
